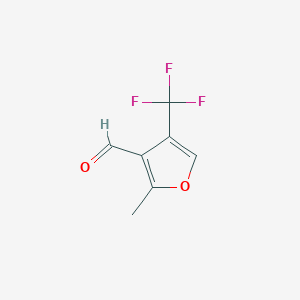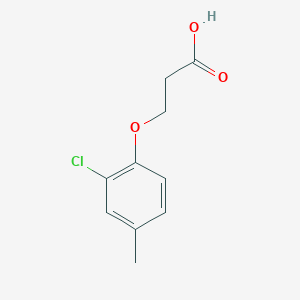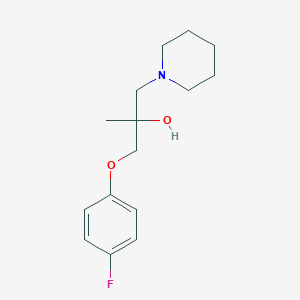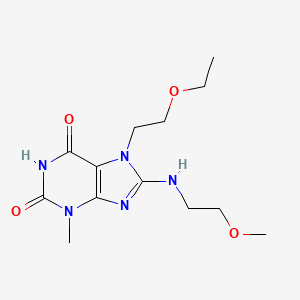
2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde is an organic compound with the molecular formula C7H5F3O2 It is a furan derivative, characterized by the presence of a trifluoromethyl group and a formyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde typically involves the introduction of the trifluoromethyl group and the formyl group onto the furan ring. One common method is the Vilsmeier-Haack reaction, which involves the reaction of a furan derivative with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-Methyl-4-(trifluoromethyl)furan-3-carboxylic acid.
Reduction: 2-Methyl-4-(trifluoromethyl)furan-3-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde depends on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets involved vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran-3-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Trifluoromethyl)furan-3-carbaldehyde: Lacks the methyl group, affecting its steric and electronic characteristics.
2-Methyl-4-(trifluoromethyl)benzaldehyde: Contains a benzene ring instead of a furan ring, leading to different aromaticity and reactivity.
Uniqueness
2-Methyl-4-(trifluoromethyl)furan-3-carbaldehyde is unique due to the combination of the trifluoromethyl group and the formyl group on the furan ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethyl)furan-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2/c1-4-5(2-11)6(3-12-4)7(8,9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYAYNHZNIXOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetonitrile](/img/structure/B2906473.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2906476.png)


![1-({1-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2906480.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2906483.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2906484.png)
![N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2906486.png)

![2-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B2906489.png)
![2-[(Oxan-2-yl)methoxy]pyrimidine](/img/structure/B2906491.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2906492.png)
![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2906494.png)
